5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (CAS 111248-92-1) is a specialized brominated benzosultam (cyclic sulfonamide) utilized primarily as a building block in advanced medicinal chemistry and pharmaceutical development. Featuring a conformationally rigid 2,1-benzisothiazole core, it offers two orthogonal vectors for functionalization: an acidic sulfonamide nitrogen capable of selective alkylation or arylation, and a 5-position bromine atom primed for palladium-catalyzed cross-coupling. In procurement contexts, this compound is highly valued not as a generic reagent, but as a strategic structural motif used to rescue lead compounds suffering from poor physicochemical properties, specifically by replacing lipophilic heterocycles to enhance thermodynamic aqueous solubility and reduce microsomal clearance without disrupting critical target-binding geometries [1].
Substituting this compound with acyclic sulfonamides (e.g., 4-bromo-N-methylbenzenesulfonamide) or its structural isomer, 5-bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (the 1,2-benzisothiazole derivative), fundamentally compromises downstream efficacy. Acyclic analogs lack the rigid cyclic constraint of the sultam ring, introducing severe entropic penalties during target binding and altering the metabolic liability profile. Furthermore, utilizing the 1,2-isomer shifts the relative positions of the sulfur and nitrogen atoms within the five-membered ring. This alters the dihedral angles and the spatial projection of the hydrogen-bond donor (NH) and acceptor (SO2) groups. In kinase inhibitor development, this precise 2,1-benzisothiazole geometry is strictly required to maintain the correct exit vector for the 5-position substituent into the binding pocket; isomeric substitution abolishes the intended structure-activity relationship (SAR) and fails to replicate the desired solubility enhancements [1].
During the optimization of CDK8/19 kinase inhibitors, replacing standard lipophilic fused 6,5-heterocycles (such as methylpyrazole) with the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (sultam) motif resulted in a dramatic improvement in physicochemical properties. Quantitative analysis demonstrated that incorporating this specific benzosultam core improved the thermodynamic aqueous solubility of the lead series by 120-fold compared to the baseline pyrazole-containing analogs [1].
| Evidence Dimension | Thermodynamic aqueous solubility |
| Target Compound Data | Benzosultam-containing derivative (Compound 22) |
| Comparator Or Baseline | Methylpyrazole-containing baseline analog (Compound 17/18) |
| Quantified Difference | 120-fold increase in thermodynamic solubility |
| Conditions | In vitro physicochemical profiling during lead optimization |
Procuring this specific sultam building block provides medicinal chemists with a proven structural tool to rescue highly insoluble lead compounds without adding excessive molecular weight.
Beyond solubility, the benzosultam motif derived from this compound provides superior metabolic resistance compared to traditional hinge-binding heterocycles. In comparative pharmacokinetic profiling, the introduction of the 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core significantly reduced oxidative liability, improving in vitro microsomal stability across all tested mammalian species (human, rat, and mouse) relative to the baseline pyrazole derivatives [1].
| Evidence Dimension | In vitro microsomal stability (intrinsic clearance) |
| Target Compound Data | Benzosultam-containing derivative |
| Comparator Or Baseline | Lipophilic fused 6,5-heterocycles (e.g., methylpyrazole) |
| Quantified Difference | Measurable reduction in intrinsic clearance across human, mouse, and rat microsomes |
| Conditions | In vitro liver microsome assays |
This compound is a critical procurement choice for programs needing to mitigate rapid hepatic clearance and extend the in vivo half-life of drug candidates.
From a processability standpoint, 5-bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is highly efficient for generating advanced cross-coupling intermediates. It readily undergoes palladium-catalyzed Miyaura borylation at the 5-bromo position. For example, reacting the compound (or its N-alkylated derivatives) with bis(pinacolato)diboron and Pd(dppf)Cl2 yields the corresponding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate in 92% yield, providing a stable, highly reactive precursor for downstream Suzuki couplings [1].
| Evidence Dimension | Borylation reaction yield |
| Target Compound Data | 92% yield of the boronate ester |
| Comparator Or Baseline | Standard unactivated aryl bromides (typically 60-80% yield) |
| Quantified Difference | Consistently >90% conversion to the boronate ester |
| Conditions | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 80 °C |
Ensures reliable, high-yielding downstream synthesis of complex APIs, reducing the need for costly optimization steps in industrial workflows.
Directly downstream of its solubility-enhancing properties, this compound is procured to synthesize boronate ester intermediates for Suzuki-Miyaura cross-couplings in oncology drug discovery. It is specifically utilized to introduce the benzosultam motif into the hinge-binding or deep-pocket regions of CDK8/19 inhibitors, optimizing the pharmacokinetic profile of the resulting clinical candidates [1].
The compound serves as a critical core scaffold in the development of CNS-active therapeutics, particularly KOR agonists. The acidic nitrogen of the sultam ring is selectively alkylated to form substituted heterocyclic acetamides, leveraging the rigid 2,1-benzisothiazole geometry to achieve high receptor affinity and selectivity [2].
In broader medicinal chemistry workflows, this building block is procured as a 'scaffold hopping' tool. When lead compounds containing lipophilic heterocycles (like indazoles or pyrazoles) exhibit poor thermodynamic solubility or rapid microsomal clearance, substituting them with this benzosultam core reliably improves the aqueous solubility and metabolic stability profile without drastically altering the molecular weight [1].
Irritant